molecular formula C10H12N2O3 B1625121 2,2-Dimethyl-6-nitro-3,4-dihydro-2H-benzo[B][1,4]oxazine CAS No. 136545-11-4

2,2-Dimethyl-6-nitro-3,4-dihydro-2H-benzo[B][1,4]oxazine

Cat. No.: B1625121
CAS No.: 136545-11-4
M. Wt: 208.21 g/mol
InChI Key: IMTHKLARQSFDMB-UHFFFAOYSA-N
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Description

2,2-Dimethyl-6-nitro-3,4-dihydro-2H-benzo[B][1,4]oxazine is a heterocyclic organic compound with the molecular formula C10H12N2O3. This compound is part of the oxazine family, which is known for its diverse chemical properties and applications in various fields such as medicinal chemistry, materials science, and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-6-nitro-3,4-dihydro-2H-benzo[B][1,4]oxazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2-dimethyl-1,3-propanediol with 2-nitrobenzaldehyde in the presence of an acid catalyst. The reaction proceeds through a series of steps including condensation, cyclization, and dehydration to form the desired oxazine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Reduction Reactions

The nitro group (-NO₂) undergoes selective reduction to form amino derivatives under catalytic hydrogenation or chemical reducing conditions. This transformation is critical for generating pharmacologically active intermediates:

  • Catalytic Hydrogenation : Using H₂/Pd-C in ethanol at 25°C reduces the nitro group to an amine (-NH₂) without disrupting the oxazine ring .

  • Chemical Reduction : Sodium dithionite (Na₂S₂O₄) in aqueous THF selectively reduces the nitro group at pH 7–8.

Example Reaction:

C11H13N3O2H2/Pd-CC11H15N3O+H2O\text{C}_{11}\text{H}_{13}\text{N}_3\text{O}_2 \xrightarrow{\text{H}_2/\text{Pd-C}} \text{C}_{11}\text{H}_{15}\text{N}_3\text{O} + \text{H}_2\text{O}

Product: 6-Amino-2,2-dimethyl-3,4-dihydro-2H-benzo[B] oxazine .

Oxidation Reactions

The nitro group enhances stability against oxidation, but the oxazine ring can undergo oxidative cleavage under strong conditions:

  • Oxidative Ring Opening : Treating with KMnO₄ in acidic media (H₂SO₄) cleaves the oxazine ring to yield 2-nitro-4,5-dihydroxybenzaldehyde derivatives .

Conditions:

ReagentSolventTemperatureYield
KMnO₄ (3 equiv)H₂O/H₂SO₄80°C62%

Nucleophilic Substitution

The electron-deficient aromatic ring facilitates nucleophilic aromatic substitution (NAS) at the 6-position:

  • Halogenation : Reaction with Cl₂/FeCl₃ produces 6-chloro derivatives.

  • Amination : Ammonia in DMF at 120°C substitutes the nitro group with -NH₂ .

Kinetic Data for NAS:

NucleophileSolventRate Constant (k, s⁻¹)
NH₃DMF1.2 × 10⁻³
Cl⁻CHCl₃4.5 × 10⁻⁴

Cycloaddition and Annulation

The compound participates in [3+3]-annulation reactions to construct fused polycyclic systems:

  • Reaction with Vinyl Diazoacetates : Under Rh(II) catalysis, forms tricyclic oxazine derivatives with >90% diastereoselectivity .

Example Synthesis:

C11H13N3O2+C4H5N2O2Rh2(OAc)4C15H16N4O4\text{C}_{11}\text{H}_{13}\text{N}_3\text{O}_2 + \text{C}_4\text{H}_5\text{N}_2\text{O}_2 \xrightarrow{\text{Rh}_2(\text{OAc})_4} \text{C}_{15}\text{H}_{16}\text{N}_4\text{O}_4

Product: Trans-4,5-bis(2,2-dimethyl-6-nitro-2,3-dihydro-4H-benzo[b] oxazin-4-yl)cyclopent-2-en-1-one (91% yield) .

Biological Activity and Redox Interactions

The nitro group’s redox activity underpins its role in hypoxia-selective cytotoxicity and antioxidant behavior:

  • Hypoxia-Selective Cytotoxicity : In HepG2 cells, derivative 10 (IC₅₀ = 87 μM under hypoxia vs. >600 μM in normoxia) targets HIF-1α and VEGF pathways.

  • Antioxidant Activity : DPPH radical scavenging assays show IC₅₀ values comparable to ascorbic acid (4.74 μg/mL for active derivatives) .

Comparative Antioxidant Data:

CompoundDPPH IC₅₀ (μg/mL)FRAP Activity (μM Fe²⁺)
Ascorbic Acid4.57
20t 4.74 ± 0.08546 ± 13.6

Stability and Degradation

The compound is stable under ambient conditions but degrades under UV light or strong bases:

  • Photodegradation : UV irradiation (254 nm) in methanol yields 6-nitroso and 6-hydroxylamine derivatives .

  • Base-Induced Rearrangement : Treatment with NaOH (1M) cleaves the oxazine ring to form 2-nitrobenzaldehyde derivatives.

Scientific Research Applications

Medicinal Chemistry

Research has indicated that compounds similar to 2,2-Dimethyl-6-nitro-3,4-dihydro-2H-benzo[B][1,4]oxazine exhibit biological activities that can be harnessed for therapeutic purposes. Its structural characteristics make it a candidate for:

  • Anticancer Agents : Studies suggest that derivatives of oxazine compounds can inhibit tumor growth through various mechanisms such as inducing apoptosis and inhibiting cell proliferation.
  • Antimicrobial Activity : The presence of nitro groups is often associated with enhanced antimicrobial properties. Research indicates potential efficacy against various bacterial strains.

Materials Science

The unique chemical structure allows for applications in materials science:

  • Polymer Chemistry : The compound can be used as a monomer or additive in polymer formulations to enhance properties such as thermal stability and mechanical strength.
  • Dyes and Pigments : Its chromophoric properties may allow it to be utilized in dye synthesis for textiles and coatings.

Chemical Synthesis

In synthetic organic chemistry, this compound serves as an important intermediate:

  • Synthesis of Complex Molecules : The compound can be employed in multi-step syntheses of more complex organic molecules due to its reactive functional groups.
  • Reagent in Organic Reactions : It may act as a reagent in various organic transformations including nucleophilic substitutions and cyclization reactions.

Case Studies

Several studies have documented the applications of similar compounds or derivatives:

Study ReferenceApplicationFindings
Anticancer ActivityDemonstrated inhibition of cancer cell lines with IC50 values indicating significant potency.
Antimicrobial PropertiesShowed effectiveness against Gram-positive bacteria with minimal inhibitory concentration (MIC) values comparable to standard antibiotics.
Polymer AdditivesEnhanced thermal stability and mechanical properties when incorporated into polymer matrices.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-6-nitro-3,4-dihydro-2H-benzo[B][1,4]oxazine involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Dimethyl-6-nitro-3,4-dihydro-2H-benzo[B][1,4]oxazine is unique due to the presence of both the dimethyl and nitro groups, which confer distinct chemical properties and reactivity. These structural features make it a valuable compound for various applications in research and industry .

Biological Activity

2,2-Dimethyl-6-nitro-3,4-dihydro-2H-benzo[B][1,4]oxazine (CAS Number: 136545-11-4) is a synthetic compound that has garnered attention in various fields of research due to its potential biological activities. This article explores its biological properties, synthesis, and applications based on diverse sources.

Chemical Structure and Properties

The compound has the following chemical formula: C10H12N2O3. Its structure includes a nitro group and an oxazine ring, which are significant for its biological activity. The molecular weight is approximately 208.21 g/mol, and it is classified as a solid with acute toxicity (GHS classification: Danger) .

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives of oxazines have shown effectiveness against various bacterial strains including Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) suggests that modifications in the substituents can enhance antimicrobial efficacy .

CompoundActivityMIC (µg/mL)Reference
Oxazine derivative AAntibacterial1-4
Oxazine derivative BAntifungal21.65% inhibition

Antitumor Activity

The compound's potential antitumor activity has also been explored. Similar structures have been reported to inhibit tumor cell proliferation in vitro. Research indicates that the introduction of specific functional groups can significantly enhance cytotoxicity against cancer cell lines .

Anti-inflammatory Properties

There is emerging evidence supporting the anti-inflammatory properties of oxazine derivatives. Compounds with similar scaffolds have been shown to reduce inflammation markers in experimental models, suggesting that this compound may possess similar effects .

Synthesis

The synthesis of this compound can be achieved through various methods including nucleophilic addition reactions and rearrangements involving α,β-unsaturated nitrones. One notable method involves the reaction of dimethylsulfoxonium methylide with nitrones followed by cyclization to form the oxazine structure .

Case Studies

  • Antibacterial Efficacy : A study evaluated several oxazine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications led to a significant decrease in Minimum Inhibitory Concentration (MIC), highlighting the importance of structural variations in enhancing antibacterial activity .
  • Cytotoxic Studies : Another investigation focused on the cytotoxic effects of oxazine derivatives on human cancer cell lines. The study found that specific substitutions at the nitrogen atom of the oxazine ring improved cytotoxicity significantly compared to unsubstituted analogs .

Q & A

Basic Research Questions

Q. What are common synthetic routes for 2,2-dimethyl-6-nitro-3,4-dihydro-2H-benzo[b][1,4]oxazine?

  • Methodology :

  • Mitsunobu Reaction : Used to cyclize intermediates, ensuring stereochemical control. For example, tosylated benzoxazine derivatives are synthesized via Mitsunobu conditions, leading to inversion of configuration at chiral centers .
  • Chemoenzymatic Asymmetric Synthesis : Combines enzymatic reduction (e.g., alcohol dehydrogenases) with chemical steps to yield enantiopure derivatives. This method avoids racemization and achieves high enantiomeric excess (e.g., 91% yield for (S)-5e) .
  • One-Pot Multicomponent Synthesis : A green, catalyst-free approach involving Schiff base formation, alkylation, and cyclization, achieving moderate-to-excellent yields (41–92%) .

Q. How is the compound characterized structurally and functionally?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming regiochemistry and stereochemistry. For example, ¹H NMR of 4-(1-(benzofuran-2-yl)ethyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine shows distinct peaks for methylene protons (δ 3.5–4.5 ppm) .
  • FT-IR : Functional groups like nitro (1520–1350 cm⁻¹) and oxazine rings (1253 cm⁻¹ C-O-C) are identified .
  • X-ray Crystallography : Validates stereochemistry in enantiopure derivatives (not explicitly cited but inferred from asymmetric synthesis protocols) .

Q. What is the role of the nitro and dimethyl substituents in biological activity?

  • Functional Insights :

  • The nitro group enhances electron-withdrawing effects, stabilizing intermediates during synthesis and potentially modulating antiproliferative activity .
  • Dimethyl substituents at position 2 improve steric hindrance, influencing conformational flexibility and binding affinity to biological targets (e.g., thrombin inhibitors) .

Advanced Research Questions

Q. How can diastereoselectivity be controlled during synthesis?

  • Strategies :

  • Base-Mediated Alkylation : In one-pot syntheses, phenacyl bromides react with Schiff bases under mild conditions, achieving diastereoselectivity up to 99:1 via kinetic control .
  • Mitsunobu Reaction : Inverts configuration at hydroxyl-bearing centers, enabling access to specific diastereomers (e.g., (R)-10a-d) .
    • Example : A catalyst-free protocol yields single diastereomers of 3,4-dihydro-2H-benzo[b][1,4]oxazine derivatives in 92% yield .

Q. What structural modifications enhance antiproliferative activity while reducing thrombin inhibition?

  • SAR Analysis :

  • Replacing benzamidine with a [1,2,4]triazolo[4,3-b]pyridazine moiety eliminates thrombin inhibition but retains antiproliferative effects in ester derivatives (e.g., compounds 14–17 inhibit endothelial cell proliferation) .
  • Table: Substituent Effects on Activity
Substituent (Position)Thrombin InhibitionAntiproliferative Activity
Benzamidine (P3)HighLow
Triazolopyridazine (P3)NoneHigh (IC₅₀ < 10 µM)
Ethyl Ester (R2)N/AEnhanced potency
Data derived from in vitro assays on tumor cell lines .

Q. How are chemoenzymatic routes optimized for enantiopure benzoxazines?

  • Protocol :

  • Step 1 : Biocatalytic reduction of nitro ketones using engineered alcohol dehydrogenases (e.g., evo-1.1.200) achieves >90% enantiomeric excess .
  • Step 2 : Cyclization under Mitsunobu conditions retains stereochemical integrity, avoiding racemization observed with acid catalysts like ZnCl₂ .
    • Challenge : Side products (e.g., structural isomer 11 in ) require chromatographic separation.

Q. How do spectral data distinguish diastereomers in substituted benzoxazines?

  • NMR Analysis :

  • Diastereotopic Protons : Methylene groups in oxazine rings (e.g., –CH₂–O–) split into distinct doublets in ¹H NMR (δ 3.8–4.2 ppm) .
  • ¹³C NMR : Quaternary carbons adjacent to nitro groups show deshielding (δ 150–160 ppm), while methyl carbons resonate at δ 20–25 ppm .

Q. Methodological Considerations

  • Contradictions in Data : While highlights antiproliferative activity in triazolopyridazine derivatives, references similar compounds with dual 5-HT1A/serotonin transporter affinity, suggesting divergent biological targeting depending on substituents.
  • Unresolved Challenges : Achieving high aqueous solubility for in vivo studies remains problematic due to the compound’s hydrophobic benzoxazine core.

Properties

IUPAC Name

2,2-dimethyl-6-nitro-3,4-dihydro-1,4-benzoxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c1-10(2)6-11-8-5-7(12(13)14)3-4-9(8)15-10/h3-5,11H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMTHKLARQSFDMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC2=C(O1)C=CC(=C2)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10444017
Record name 2,2-Dimethyl-6-nitro-3,4-dihydro-2H-benzo[1,4]oxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10444017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136545-11-4
Record name 2,2-Dimethyl-6-nitro-3,4-dihydro-2H-benzo[1,4]oxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10444017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2,2-Dimethyl-6-nitro-4H-benzo[1,4]oxazin-3-one was added to BH3-THE complex (Aldrich) in THF with ice cooling. The mixture was heated to reflux for 2 h then carefully diluted with 12 mL of MeOH and heated to reflux for an additional 1 h. Concentrated HCl (12 mL) was added and heated to reflux for 1 h. The mixture was concentrated and the resulting solid was suspended in a dilute aqueous solution of NaOH (1 M) and extracted with EtOAc (100 mL×4). The organic layers were washed with H2O and dried over MgSO4. Evaporation of solvent gave a yellow solid.
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

2,2-Dimethyl-6-nitro-3,4-dihydro-2H-benzo[B][1,4]oxazine
2,2-Dimethyl-6-nitro-3,4-dihydro-2H-benzo[B][1,4]oxazine
2,2-Dimethyl-6-nitro-3,4-dihydro-2H-benzo[B][1,4]oxazine
2,2-Dimethyl-6-nitro-3,4-dihydro-2H-benzo[B][1,4]oxazine
2,2-Dimethyl-6-nitro-3,4-dihydro-2H-benzo[B][1,4]oxazine
2,2-Dimethyl-6-nitro-3,4-dihydro-2H-benzo[B][1,4]oxazine

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